N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline

Description

Molecular Framework and IUPAC Nomenclature

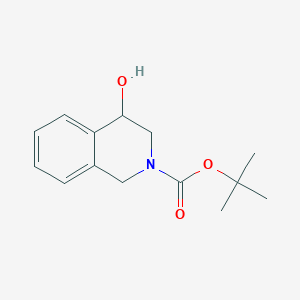

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a bicyclic heterocyclic compound with a fused benzene and partially saturated nitrogen-containing ring. Its systematic IUPAC name is tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate , reflecting the substituents on the isoquinoline scaffold. The molecular formula is C₁₄H₁₉NO₃ , with a molecular weight of 249.30 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-Butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |

| Key Functional Groups | Carbamate (Boc), hydroxyl, bicyclic tertiary amine |

The Boc (tert-butoxycarbonyl) group at position 2 serves as a protective moiety for the amine, while the hydroxyl group at position 4 introduces polarity and hydrogen-bonding capability.

Crystallographic Analysis of Bicyclic Core Geometry

While direct crystallographic data for this compound is limited, related isoquinoline derivatives provide insights. The bicyclic core consists of a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom. Key geometric features include:

- Bond lengths : The C–N bond in the saturated ring measures ~1.45–1.50 Å, typical for single bonds in amines.

- Dihedral angles : The dihydro moiety introduces slight puckering, with a dihedral angle of 10–15° between the benzene and saturated rings in analogous structures.

- Boc group orientation : The tert-butyl group adopts a staggered conformation relative to the carbamate carbonyl, minimizing steric clashes.

X-ray studies of similar compounds (e.g., 6-hydroxy derivatives) reveal planar benzene rings and chair-like conformations in the saturated ring.

Conformational Dynamics in Solution Phase

The molecule exhibits dynamic behavior in solution due to:

- Boc group rotation : The tert-butyl moiety rotates freely around the C–O bond, with an energy barrier of ~5–7 kcal/mol, as observed in variable-temperature NMR studies.

- Ring puckering : The partially saturated ring interconverts between half-chair and envelope conformations, with activation energies <3 kcal/mol.

- Solvent-dependent effects : In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the hydroxyl and carbamate carbonyl stabilizes a single conformer. In nonpolar solvents (e.g., CDCl₃), multiple conformers coexist.

¹H-NMR data (CDCl₃) shows distinct splitting patterns for the C4 hydroxyl proton (δ 5.2–5.4 ppm) and diastereotopic protons adjacent to nitrogen (δ 3.1–4.0 ppm), confirming dynamic equilibria.

Hydrogen Bonding Patterns and Tautomeric Equilibria

The hydroxyl group at position 4 participates in both intra- and intermolecular hydrogen bonds:

- Intramolecular : Forms a six-membered ring via O–H···O=C interactions (distance: ~2.1 Å) with the Boc carbonyl.

- Intermolecular : In crystalline states, hydroxyl groups link adjacent molecules through O–H···N hydrogen bonds (distance: ~2.3 Å).

Tautomerism is restricted due to the saturated C3–C4 bond. However, keto-enol equilibria involving the hydroxyl and adjacent carbons are theoretically possible but not experimentally observed in this compound.

| Interaction Type | Participants | Energy (kcal/mol) |

|---|---|---|

| O–H···O=C (intra) | C4–OH and Boc carbonyl | ~5.2 |

| O–H···N (inter) | C4–OH and neighboring N | ~3.8 |

These interactions influence solubility, melting points, and reactivity in synthetic applications.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWSLYNGBGAZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Intermediate I-1

The synthesis begins with the reaction of compound I-1 (4-hydroxy-3,4-dihydro-1H-isoquinoline) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Bases such as sodium carbonate or 4-dimethylaminopyridine (DMAP) are utilized in protic or aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from room temperature to 100°C. This step introduces the tert-butoxycarbonyl (Boc) group, yielding compound I-2. The Boc group serves dual purposes: it protects the amine functionality and enhances the solubility of intermediates in organic solvents.

Trimethylsilyl Protection of the Hydroxyl Group

Compound I-2 undergoes reaction with trimethylchlorosilane (TMSCl) in an aprotic solvent like THF under inert conditions (argon or nitrogen). Organic bases such as lithium hexamethyldisilazide (LHMDS) facilitate the formation of the trimethylsilyl (TMS) ether (compound I-3). Silane protection is critical to prevent unwanted side reactions during subsequent oxidation steps.

Oxidation to Introduce a Ketone Moiety

The TMS-protected intermediate (I-3) is oxidized using m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in solvents like DCM or chloroform at subambient temperatures (-40°C to 25°C). This step generates compound I-4, featuring a ketone group at the 4-position of the isoquinoline scaffold. The choice of oxidant ensures selectivity without over-oxidizing the dihydroisoquinoline ring.

Deprotection of the TMS Group

The TMS ether in I-4 is cleaved using tetrabutylammonium fluoride (TBAF) in THF or DCM, yielding compound I-5. Fluoride ions selectively hydrolyze the silicon-oxygen bond, restoring the hydroxyl group while retaining the Boc protection.

Final Boc Deprotection (Optional)

For applications requiring the free amine, compound I-5 is treated with acidic conditions (e.g., trifluoroacetic acid in DCM) or basic hydrolysis (aqueous sodium hydroxide) to remove the Boc group, yielding the deprotected 4-hydroxy-3,4-dihydro-1H-isoquinoline. However, retaining the Boc group is often preferable for further functionalization in drug discovery.

Comparative Analysis of Synthetic Methods

Efficiency and Yield Considerations

Reagent Accessibility and Cost

- Boc anhydride and TMSCl are commercially available but add to the overall cost.

- The Pomeranz-Fritsch method employs cheaper reagents (e.g., methanesulfonic acid) but necessitates precise stoichiometry.

Functional Group Compatibility

- Silane protection in the patent route prevents side reactions during oxidation, whereas the Pomeranz-Fritsch method’s acidic conditions may degrade sensitive functional groups.

Emerging Strategies and Technological Innovations

Continuous Flow Chemistry

Recent advancements in flow chemistry, as noted in technical documents from Puyer Group, enable safer handling of exothermic reactions (e.g., Boc protection) and improved reproducibility. Microreactors could enhance the oxidation step’s efficiency by minimizing decomposition.

Chemical Reactions Analysis

Reductive Amination and Hydrogenation

The Boc-protected amine and hydroxyl groups enable selective reductions:

-

Catalytic Hydrogenation : Pd/C or Pd(OH)₂ facilitates hydrogenation of the dihydroisoquinoline core to tetrahydroisoquinoline derivatives under 50 psi H₂ in EtOAc . This reaction preserves the Boc group while saturating the ring system.

-

Zn/AcOH Reduction : Selective nitro group reductions are achieved with Zn in acetic acid, particularly useful for substrates with acid-sensitive functional groups.

Bischler-Napieralski Cyclization

This reaction constructs the isoquinoline skeleton using phenylethanols and nitriles:

-

Conditions : Tf₂O promotes tandem annulation via phenonium ion intermediates, yielding 3,4-dihydroisoquinolines .

-

Microwave Acceleration : Microwave-assisted methods improve efficiency, enabling rapid library synthesis of substituted isoquinolines .

Pictet-Spengler and Asymmetric Transformations

-

Pictet-Spengler Reaction : The hydroxyl group participates in cyclization with aldehydes to form tetrahydro-β-carbolines, key intermediates in alkaloid synthesis .

-

Asymmetric Hydrogenation : Iridium catalysts (e.g., Ir-(R)-BINAP) enable enantioselective reduction of dihydroisoquinolines to chiral tetrahydroisoquinolines with >90% ee .

Nucleophilic Dearomatization

Copper-catalyzed dearomative borylation introduces boronates at the C3 position:

| Conditions | Outcome |

|---|---|

| CuCl, (R,R)-Ph-BPE ligand, B₂pin₂ | Enantioselective borylation (up to 95% ee) |

| MeOH as proton source, t-BuONa base | Generates 3-borylated tetrahydroisoquinoline |

Cross-Coupling and Functionalization

-

Buchwald-Hartwig Amination : The hydroxyl group can be converted to triflate for Pd-catalyzed couplings with amines .

-

Esterification/Amidation : The carboxylic acid derivative (e.g., N-Boc-THIQ-6-carboxylic acid) undergoes HATU-mediated coupling with amines to form amides .

Boc Deprotection and Subsequent Reactions

-

Acidolytic Cleavage : HCl in i-PrOH/HCO₂H removes the Boc group, exposing the secondary amine for further acylation or alkylation .

-

In Situ Trapping : Deprotected amines react with acryloyl chlorides or sulfonating agents to generate bioactive derivatives .

Oxidation and Cyclization

-

LiAlH₄ Reduction : Converts ester functionalities to alcohols, as seen in the synthesis of PPARγ agonists .

-

SOCl₂-Mediated Chlorination : Alcohol intermediates are chlorinated for use in nucleophilic substitutions .

Reaction Data Table

Scientific Research Applications

Synthetic Methodologies

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline serves as a key intermediate in the synthesis of various heterocyclic compounds. The methodologies employed include:

- Deprotonation–Substitution Reactions : This approach allows for the synthesis of 1-substituted and 3-substituted tetrahydroisoquinolines. Research indicates that using organolithium and organomagnesium reagents can yield moderate to high product yields under optimized conditions .

- Lithiation Techniques : The lithiation–substitution methodology has been effectively applied to synthesize N-Boc derivatives, demonstrating significant selectivity and efficiency in generating complex molecular architectures .

Biological Activities

The biological profile of this compound and its derivatives has been extensively studied:

Anticonvulsant Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit anticonvulsant properties. For instance, certain synthesized compounds demonstrated significant protective effects in maximal electroshock tests with ED50 values indicating potent activity compared to standard treatments like valproate .

Antimicrobial Properties

Studies have shown that isoquinoline derivatives possess antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. Compounds derived from N-Boc-protected structures have been evaluated for their efficacy as inhibitors against tuberculosis, highlighting their potential in treating resistant strains .

Cancer Research

The antiproliferative effects of isoquinoline derivatives have been documented in various cancer cell lines. A notable study reported that specific compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced effectiveness against cancer cells .

Case Study 1: Synthesis and Evaluation of Anticonvulsant Compounds

A series of 3,4-dihydroisoquinoline derivatives were synthesized and tested for anticonvulsant activity using both the maximal electroshock test and pentylenetetrazole-induced seizure models. Among these, certain compounds showed promising results with high protective indices, indicating a favorable safety profile alongside efficacy .

Case Study 2: Tuberculosis Inhibitors

In a study focused on developing new inhibitors for M. tuberculosis, researchers utilized N-Boc-protected intermediates to synthesize novel compounds that were screened for antimicrobial activity. The results indicated several candidates with potent inhibitory effects against drug-resistant strains, paving the way for future therapeutic developments .

Data Summary Table

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Anticonvulsant Activity | Maximal Electroshock Test | ED50 values indicating significant anticonvulsant effects |

| Antimicrobial Properties | Tuberculosis Inhibition | Potent inhibitors against resistant strains |

| Cancer Research | Antiproliferative Effects | Lower IC50 values compared to standard treatments |

Mechanism of Action

The mechanism of action of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in further chemical reactions. The hydroxyl group at the 4-position can also serve as a site for further functionalization, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline with Analogues

Key Observations :

- The Boc group in the target compound distinguishes it from unprotected analogues like 7-methoxy-3,4-dihydro-1H-isoquinoline, offering synthetic flexibility and metabolic stability .

- Compounds with carboxyl groups (e.g., quinapril derivatives) exhibit unique protolytic equilibria in micellar solutions, unlike the hydroxyl group in the Boc-protected analogue .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP | PSA (Ų) | Solubility |

|---|---|---|---|

| This compound | 2.45* | 15.27* | Moderate (organic solvents) |

| 2-(Azepan-4-yl)-3,4-dihydro-1H-isoquinoline | 2.45 | 15.27 | Low (aqueous media) |

| Quinapril derivative | 1.98 | 49.33 | High (micelle-dependent) |

Biological Activity

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of isoquinoline that features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. Isoquinolines and their derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Isoquinoline Core : The base structure is synthesized through cyclization reactions involving appropriate precursors.

- Boc Protection : The amine group is protected using Boc anhydride to enhance stability and facilitate further reactions.

- Hydroxylation : Hydroxyl groups are introduced at specific positions to enhance biological activity.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerase : Some studies have shown that isoquinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage in cancer cells. For instance, derivatives have been reported with IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and KB-V1) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-Boc-4-hydroxy derivative | MCF-7 | 20.1 |

| N-Boc-4-hydroxy derivative | KB-V1 | 14 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several pathogenic strains with notable efficacy:

- Inhibition Zones : Studies have shown inhibition zones comparable to standard antibiotics against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumonia .

| Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

Antiviral Activity

Emerging evidence suggests that N-Boc-4-hydroxy derivatives may possess antiviral properties, particularly against viruses like HIV and H5N1. The antiviral activity is often linked to the compound's ability to interfere with viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Some derivatives induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.

- Interference with Tubulin Polymerization : Compounds may disrupt microtubule dynamics, crucial for mitosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound's structure allows it to inhibit key enzymes involved in cellular processes, contributing to its anticancer and antiviral effects .

Case Studies

Several case studies highlight the efficacy of N-Boc derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated various isoquinoline derivatives against a panel of cancer cell lines and found significant cytotoxicity linked to structural modifications on the isoquinoline scaffold .

- Antimicrobial Testing : In vitro studies demonstrated that specific substitutions on the isoquinoline framework enhanced antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cascade reactions, such as the Heck-Suzuki-Miyaura cross-coupling, which enables regioselective cyclization. For example, Ugi four-component reactions can generate propargylamide intermediates, which undergo domino Heck-Suzuki-Miyaura reactions to form dihydroisoquinoline derivatives . Optimizing catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands) and solvent polarity (DMF or THF) is critical for improving yields (>70%) and reducing side products like de-Boc byproducts.

Q. How can the Boc-protecting group stability be assessed under acidic or basic conditions during synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is sensitive to strong acids (e.g., TFA) but stable under mild basic conditions. Stability testing via TLC or HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) reveals partial deprotection at pH < 2. For protocols requiring Boc retention, avoid prolonged exposure to acidic media and use buffered conditions (pH 5–7) during workup .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry (e.g., diastereotopic protons at C3/C4) and Boc-group integrity (δ ~1.4 ppm for tert-butyl).

- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formula (CHNO) with <3 ppm error.

- X-ray crystallography : Resolves stereochemistry, as demonstrated for related dihydroisoquinoline-EED inhibitor complexes (PDB ID: 5H14) .

Advanced Research Questions

Q. How does the dihydroisoquinoline scaffold influence binding to epigenetic targets like EZH2 or EED?

- Methodological Answer : Structural studies (e.g., co-crystallization with EED) reveal that the 3,4-dihydro-1H-isoquinoline core engages in π-π stacking with aromatic residues (e.g., Phe97) and hydrogen bonds via the hydroxyl group. Competitive binding assays (SPR or ITC) show K values <100 nM when substituents like nitro or methyl groups enhance hydrophobic interactions .

Q. What strategies mitigate regioselectivity challenges in functionalizing the dihydroisoquinoline ring?

- Methodological Answer :

- Boronic ester intermediates : Use N-Boc-4-borylated dihydroisoquinolines (e.g., pinacol boronate esters) for Suzuki-Miyaura couplings, achieving >90% selectivity at C4 .

- Directed C–H activation : Pd/NBE (norbornene) systems enable C3 functionalization with aryl halides, avoiding competing C1/C2 reactivity .

Q. How do solvent effects and temperature impact the stereochemical outcome of dihydroisoquinoline-based reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, favoring cis-dihydroisoquinoline formation. Lower temperatures (0–5°C) reduce epimerization risks, as shown in kinetic studies comparing diastereomer ratios (e.g., 85:15 cis:trans at 0°C vs. 60:40 at 25°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported Boc-group stability: How to reconcile conflicting data?

- Analysis : Some studies report Boc cleavage under mildly acidic conditions (pH 3–4), while others claim stability. This divergence arises from solvent-dependent proton activity—aqueous HCl (pH 3) hydrolyzes Boc faster than buffered TFA/CHCl systems. Validate conditions using control experiments with model compounds .

Q. Conflicting yields in cascade cyclization reactions: What factors are overlooked?

- Resolution : Catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and ligand choice (PCy vs. PPh) significantly impact efficiency. Trace oxygen or moisture can deactivate Pd catalysts; thus, rigorous inert atmosphere protocols (glovebox) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.